molecular formula C23H21ClF3NO5 B7747150 3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

Cat. No.: B7747150
M. Wt: 483.9 g/mol
InChI Key: QJQOKDBJTNSVOB-UHFFFAOYSA-N
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Description

3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is a complex organic compound with a unique structure that combines various functional groups, including a chlorinated phenoxy group, a hydroxy group, a morpholinylmethyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core chromenone structure, followed by the introduction of the various substituents through a series of chemical reactions. Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromenone structure can be reduced to form an alcohol.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

    Addition: The double bond in the chromenone structure can participate in addition reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, while its anticancer activity may involve the inhibition of specific enzymes or signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(4-chloro-3,5-dimethylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClF3NO5/c1-12-9-14(10-13(2)18(12)24)32-21-19(30)15-3-4-17(29)16(11-28-5-7-31-8-6-28)20(15)33-22(21)23(25,26)27/h3-4,9-10,29H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQOKDBJTNSVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClF3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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